

2-Hydroxy Atorvastatin Calcium Salt: A Technical Whitepaper

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Compound of Interest

Compound Name: 2-Hydroxy atorvastatin calcium salt

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of **2-Hydroxy Atorvastatin Calcium Salt**, the principal active ortho-hydroxy metabolite of Atorvastatin. It details the compound's physicochemical properties, pharmacological activity, metabolic pathways, and relevant experimental protocols. The information is intended to serve as a foundational resource for professionals engaged in pharmacological research and drug development.

Introduction

2-Hydroxy Atorvastatin Calcium Salt is a primary active metabolite of Atorvastatin, a highly effective HMG-CoA reductase inhibitor used for treating hypercholesterolemia.[1][2] Following oral administration, Atorvastatin undergoes extensive metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system, to form ortho- and para-hydroxylated derivatives.[1][3][4][5] The ortho-hydroxy metabolite, 2-Hydroxy Atorvastatin, contributes significantly to the overall therapeutic effect of the parent drug, exhibiting comparable inhibitory activity on the HMG-CoA reductase enzyme.[5][6] This guide elucidates the core scientific and technical data associated with this key metabolite.

Physicochemical Properties

2-Hydroxy Atorvastatin Calcium Salt is typically supplied as a solid for research purposes.^[1] Its key properties are summarized below.

Property	Value	Source
Chemical Name	(βR,δR)-2-(4-fluorophenyl)-β,δ-dihydroxy-4-[[2-hydroxyphenyl)amino]carbonyl]-5-(1-methylethyl)-3-phenyl-1H-pyrrole-1-heptanoic acid, calcium salt (2:1)	^[1]
Synonyms	o-hydroxy Atorvastatin, ortho-hydroxy Atorvastatin, BMS 243887-01, PD 152873	^[1]
CAS Number	265989-46-6	^[1] ^[2]
Molecular Formula	C ₃₃ H ₃₄ FN ₂ O ₆ • ½Ca	^[1]
Formula Weight	593.7 g/mol	^[1]
Melting Point	>166°C (decomposes)	^[2]
Solubility	Soluble in DMSO and Methanol	^[1] ^[2]
Storage	Store at -20°C for long-term stability (≥ 4 years)	^[1]

Pharmacology and Mechanism of Action

As an active metabolite of Atorvastatin, 2-Hydroxy Atorvastatin shares its primary mechanism of action while also possessing distinct pharmacological activities.

HMG-CoA Reductase Inhibition

Like its parent compound, 2-Hydroxy Atorvastatin is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.^[7] This inhibition leads to a reduction in endogenous cholesterol production.^[8] The inhibitory activity of the

hydroxylated metabolites is considered responsible for approximately 70% of the circulating HMG-CoA reductase inhibition observed after Atorvastatin administration.[\[6\]](#)

Antioxidant Activity

2-Hydroxy Atorvastatin demonstrates significant antioxidant properties. It has been shown to inhibit lipid hydroperoxide formation and the formation of thiobarbituric acid reactive substances (TBARS) induced by copper sulfate in both human LDL and synthetic vesicles in a concentration-dependent manner.[\[1\]\[2\]](#) This suggests a role in mitigating oxidative stress, a key factor in the pathogenesis of atherosclerosis.

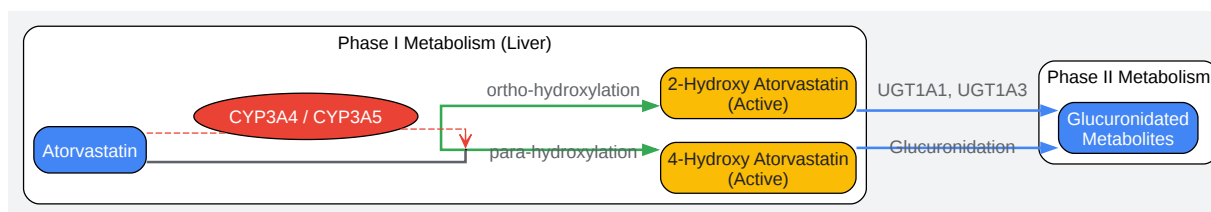
Neuroprotective Effects

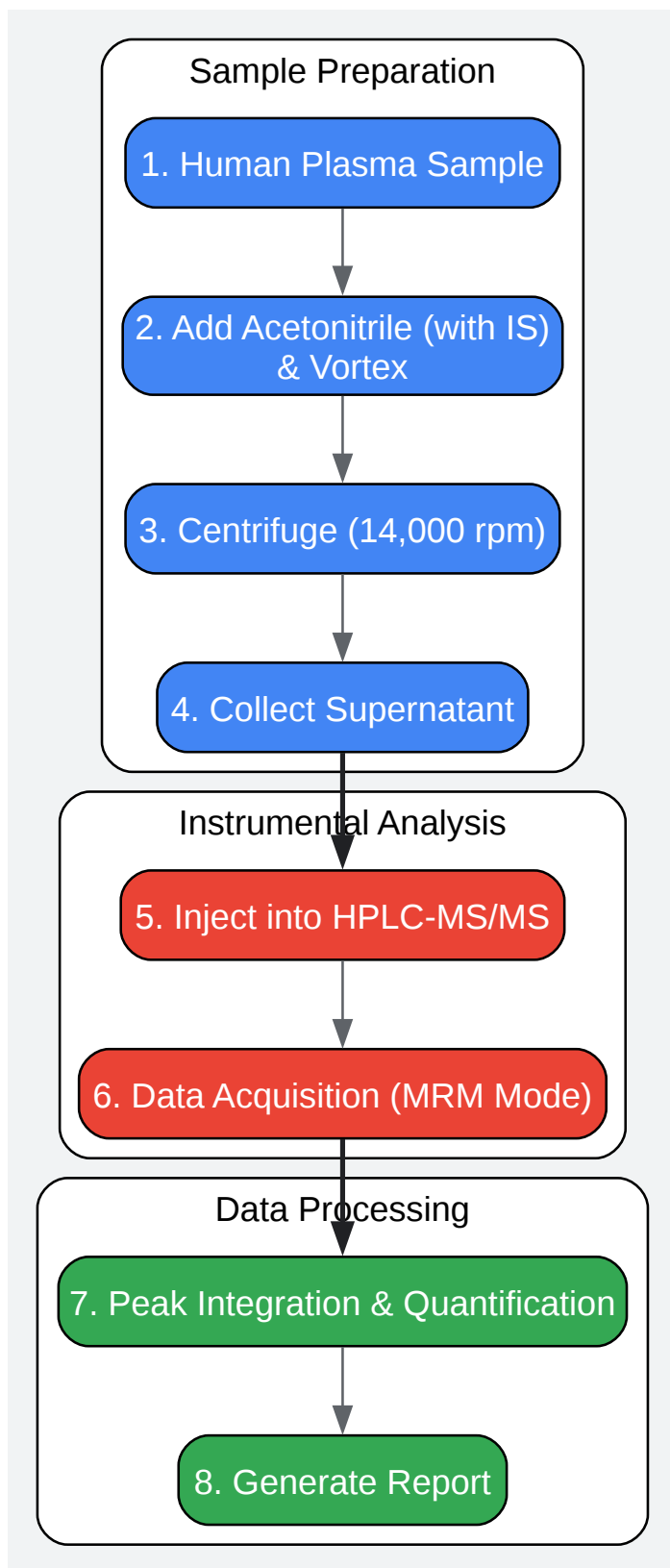
Research indicates that 2-Hydroxy Atorvastatin possesses neuroprotective capabilities. In studies involving primary rat cortical neurons subjected to oxygen-glucose deprivation (OGD), it was found to reduce cell death.[\[1\]\[2\]](#) Furthermore, at a concentration of 600 nM, it increased the phosphorylation of cAMP-response-element-binding protein (CREB) in GABAergic neurons, suggesting a specific mechanism for neuronal rescue.[\[1\]\[2\]](#)

Metabolism and Pharmacokinetics

Atorvastatin is administered in its active acid form and is extensively metabolized in the liver.[\[5\]](#) The metabolic pathway leading to the formation of 2-Hydroxy Atorvastatin is critical to its pharmacological profile.

The primary metabolic route is hydroxylation by the cytochrome P450 system, with CYP3A4 being the principal enzyme involved.[\[1\]\[3\]\[4\]](#) CYP3A5 also contributes to a lesser extent.[\[3\]\[4\]](#) This process yields the two major active metabolites: 2-hydroxyatorvastatin (ortho-hydroxy) and 4-hydroxyatorvastatin (para-hydroxy).[\[5\]\[6\]](#) These active metabolites can undergo further metabolism through glucuronidation, mediated by UGT enzymes (such as UGT1A1 and UGT1A3), before elimination, which occurs primarily via biliary excretion.[\[3\]\[6\]\[9\]](#)





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